[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
CAS No.: 2108810-86-0
Cat. No.: VC2763310
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid - 2108810-86-0](/images/structure/VC2763310.png)
Specification
CAS No. | 2108810-86-0 |
---|---|
Molecular Formula | C13H15NO3 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | 2-(1-propan-2-ylindol-4-yl)oxyacetic acid |
Standard InChI | InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) |
Standard InChI Key | ZTLYPRHQPRXXFP-UHFFFAOYSA-N |
SMILES | CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O |
Canonical SMILES | CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid contains an indole core with specific functional group substitutions. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. The compound features three key structural components:
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An isopropyl group attached to the nitrogen atom at position 1 of the indole ring
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An oxy (ether) linkage at position 4 of the indole ring
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An acetic acid moiety connected to the indole through the ether linkage
The molecular formula of the compound is C13H15NO3, corresponding to a calculated molecular weight of approximately 233.27 g/mol. The compound's structural features create a distinct electronic distribution and three-dimensional conformation that would influence its physical, chemical, and potential biological properties.
Physical Properties
Based on analysis of similar indole derivatives, the predicted physical properties of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would include:
The N-isopropyl substitution would increase the compound's lipophilicity compared to the unsubstituted indole analogs, while the carboxylic acid group would provide some water solubility at higher pH values through salt formation.
Chemical Reactivity
The reactivity of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid is determined by its functional groups and their specific arrangement:
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Carboxylic Acid Group:
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Susceptible to nucleophilic acyl substitution reactions
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Forms salts with bases
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Undergoes esterification with alcohols
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Can be converted to amides, anhydrides, and other carboxylic acid derivatives
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Ether Linkage:
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Relatively stable under basic and neutral conditions
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Subject to cleavage under strong acidic conditions or with specific reagents like BBr3
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Resistant to nucleophilic attack under most conditions
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Indole Ring:
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Electron-rich aromatic system susceptible to electrophilic aromatic substitution
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Positions 2 and 3 remain the most reactive sites for electrophilic attack
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N-isopropyl group blocks reactions that would normally occur at the indole nitrogen
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Isopropyl Group:
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Relatively inert under most reaction conditions
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Potential site for oxidation under harsh conditions
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The combination of these functional groups provides multiple handles for chemical modifications, suggesting potential utility in synthetic chemistry applications.
Synthesis and Preparation
Synthetic Routes
The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely involve a multi-step approach. Based on synthetic methods for related compounds, several potential routes can be proposed:
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Route A: From 4-hydroxyindole
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N-alkylation with isopropyl halide to form 1-isopropyl-4-hydroxyindole
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O-alkylation with bromoacetic acid or a protected derivative
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Deprotection if required
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Route B: From N-isopropylindole
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Regioselective hydroxylation at position 4
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O-alkylation with an appropriate α-haloacetic acid derivative
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Route C: Indole ring construction
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Synthesis beginning with appropriately substituted aniline derivatives
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Construction of the indole ring with Fischer indole synthesis
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Subsequent functionalization at required positions
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The O-alkylation step could potentially employ reaction conditions similar to those described for indol-1-yl-acetic acid synthesis, which uses sodium hydroxide and tetra-n-butylammonium bromide as a phase transfer catalyst .
Reaction Conditions
Optimal reaction conditions for key synthetic steps would likely include:
N-Isopropylation:
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Base: Sodium hydride or potassium carbonate
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Solvent: DMF or THF
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Temperature: 0°C to room temperature
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Alkylating agent: Isopropyl bromide or iodide
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Reaction time: 4-16 hours
O-Alkylation:
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Base: Potassium carbonate or cesium carbonate
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Solvent: Acetone, DMF, or benzene
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Phase transfer catalyst: Tetrabutylammonium bromide (as demonstrated in the synthesis of indol-1-yl-acetic acid with 92% yield)
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Alkylating agent: Bromoacetic acid or ethyl bromoacetate
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Temperature: Room temperature to 60°C
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Reaction time: 12-24 hours
Ester Hydrolysis (if using ester intermediate):
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Base: Sodium hydroxide or lithium hydroxide
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Solvent: Aqueous THF or methanol
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Temperature: Room temperature
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Reaction time: 2-4 hours
Purification Methods
Purification of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely employ standard techniques for indole derivatives and carboxylic acids:
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Extraction:
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Initial isolation through acid-base extraction
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Acidification of basic aqueous phase to precipitate the free acid form
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Extraction into organic solvent (ethyl acetate or dichloromethane)
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Chromatography:
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Silica gel column chromatography
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Mobile phase: Gradient of ethyl acetate in hexanes with small percentage of acetic acid
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Monitoring by TLC with UV detection
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Recrystallization:
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Suitable solvents might include ethanol/water, ethyl acetate/hexanes
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Expected purification yields in the range of 70-85%
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Final Product Analysis:
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Confirmation of structure by NMR, MS, and IR spectroscopy
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Purity determination by HPLC analysis, similar to methods used for other indole derivatives
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Melting point determination
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Spectral Characteristics and Analytical Data
Spectroscopic Properties
The spectroscopic profile of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be characterized by specific signatures arising from its structural components:
1H NMR Spectroscopy (predicted, 400 MHz, DMSO-d6):
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δ 12.5-13.0 (s, 1H, COOH)
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δ 7.1-7.6 (m, 4H, aromatic and indole protons)
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δ 4.6-4.8 (s, 2H, -OCH2COOH)
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δ 4.7-4.9 (m, 1H, -CH(CH3)2)
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δ 1.4-1.6 (d, 6H, -CH(CH3)2)
This pattern would be distinct from other indole derivatives like indol-1-yl-acetic acid, which shows characteristic signals at δ 5.05 (s,2); 6.50 (d, 1), 6.9-7.8 (m, 5) in DMSO-d6 .
13C NMR Spectroscopy (predicted, 100 MHz, DMSO-d6):
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δ 170-172 (COOH)
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δ 145-150 (C-4 of indole)
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δ 125-140 (multiple aromatic carbons)
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δ 100-110 (C-3 of indole)
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δ 65-67 (-OCH2COOH)
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δ 46-48 (-CH(CH3)2)
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δ 21-23 (-CH(CH3)2)
IR Spectroscopy (predicted, cm-1):
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2500-3100 (O-H stretching, carboxylic acid)
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1700-1730 (C=O stretching, carboxylic acid)
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1580-1620 (C=C stretching, aromatic)
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1200-1250 (C-O stretching, ether)
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740-760 (C-H out-of-plane bending, indole)
Mass Spectrometry (predicted):
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Molecular ion peak: m/z 233 [M]+
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Common fragment ions would likely include loss of the carboxyl group (m/z 188) and cleavage at the ether linkage
Chromatographic Properties
The chromatographic behavior of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be influenced by its moderate polarity and the presence of the ionizable carboxylic acid group:
HPLC Analysis:
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Column: Reverse-phase C18
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Mobile phase: Gradient of acetonitrile in water with 0.1% formic acid
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UV detection: 254-280 nm (characteristic absorption range for indoles)
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Retention behavior: Intermediate between more polar unsubstituted indoles and more lipophilic derivatives
TLC Analysis:
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Stationary phase: Silica gel
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Mobile phase: Ethyl acetate/hexanes/acetic acid (40:59:1)
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Visualization: UV light (254 nm), potentially followed by staining with appropriate reagents
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Expected Rf: 0.3-0.4 in the above solvent system
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be influenced by its structural features:
Comparative analysis with compounds like (1-Isopropyl-1H-indol-3-yl)acetic acid and 2-(1H-Indol-4-yl)acetic acid would be valuable in determining how the specific arrangement of functional groups influences biological activity.
Research Applications
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid could serve several functions in research settings:
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Chemical Probe:
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For investigating structure-activity relationships of indole-based compounds
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As a tool compound for studying specific biological pathways
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Synthetic Intermediate:
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Precursor for more complex molecules through functionalization of the carboxylic acid
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Building block for the development of indole-based libraries
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Comparative Standard:
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Reference compound for studies of indole derivatives
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Control substance in biological assays
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Metabolic Studies:
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Model compound for understanding the metabolism of similar therapeutic agents
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For investigating biotransformation pathways of indole derivatives
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Comparative Analysis with Related Compounds
Structural Comparison
A comparison of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid with related indole derivatives highlights its unique structural features:
These structural differences would likely translate to distinct physicochemical properties and biological activities.
Synthetic Accessibility
The relative synthetic accessibility of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid compared to related compounds can be assessed:
The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely be more challenging than that of indol-1-yl-acetic acid but could employ similar reaction conditions for certain steps, particularly the alkylation with haloacetic acid derivatives under basic conditions with phase transfer catalysis .
Functional Applications
The potential applications of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid compared to related compounds include:
The unique structural features of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid suggest complementary applications to these related compounds, potentially filling niches in structure-activity relationship studies and medicinal chemistry research.
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